4-Iodo-3-methoxypyridine

Descripción general

Descripción

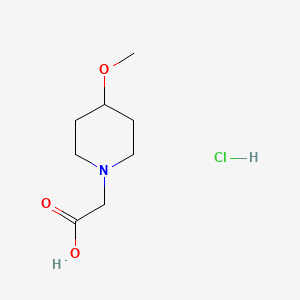

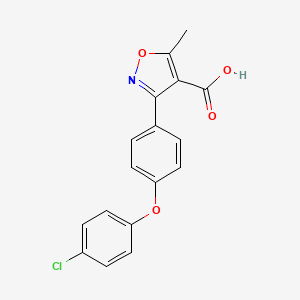

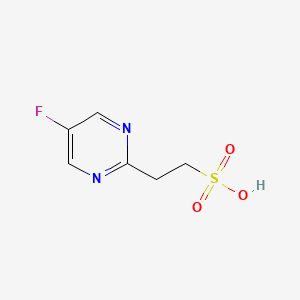

4-Iodo-3-methoxypyridine is an organic compound with the molecular formula C6H6INO . It has a molecular weight of 235.02 . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H6INO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 . This indicates that the compound consists of 6 carbon atoms, 6 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom. Physical And Chemical Properties Analysis

This compound is a liquid or solid at room temperature . It is shipped in a cold pack .Aplicaciones Científicas De Investigación

Synthesis of Furan-Fused Heterocycles : 4-Iodo-3-methoxypyridine and related derivatives are utilized as precursors in the synthesis of furan-fused heterocycles. This involves a sequence of Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).

Antiproliferative Activity in Melanoma Cells : N-Arylation of pyrrole with this compound has been investigated, leading to the synthesis of various N-(methoxypyridyl) pyrroles, indoles, and benzimidazoles. Some of these synthesized compounds exhibited low to moderate antiproliferative activity in A2058 melanoma cells (Hedidi et al., 2016).

Conversion to N-Methyl-4-Pyridones : In a study of the reaction of 4-methoxypyridine derivatives with alkyl iodides, this compound was involved in the formation of related 1-methylpyridones. This study also explored the solvent and substituent effects on this conversion (Xiao Yi et al., 2017).

Synthesis of Hydroxylated Bipyridines : This compound has been used in the synthesis of hydroxylated bipyridines, specifically 3,4′-Dihydroxy-2,3′-bipyridine, through a process involving coupling with related pyridine derivatives and ether cleavage (Dehmlow & Schulz, 1987).

Mononuclear and Dinuclear Trimethylplatinum(IV) Iodide Complexes : This compound is part of a series of mononuclear trimethylplatinum(IV) complexes used in the study of solution speciation and formation of dinuclear complexes. The behavior of these complexes depends on the electronic and steric influences of the pyridine substituents (Ghosh et al., 2015).

Nucleophilic Amination of Methoxypyridines : A new protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) for nucleophilic amination of methoxypyridines, including this compound, was developed. This method offers a concise access to various aminopyridines of potential medicinal interest (Pang et al., 2018).

Synthesis of Lycopodium Alkaloids : Methoxypyridines, including this compound, have been used in the synthesis of Lycopodium alkaloids. The key step of this synthesis involves an Eschenmoser Claisen rearrangement to form a key quaternary carbon center (Bisai & Sarpong, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

4-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLJNIIXFJXKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)

![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)